molecular formula C24H25N5O2S B3295678 3-ethyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 888458-96-6

3-ethyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B3295678
CAS No.: 888458-96-6
M. Wt: 447.6 g/mol
InChI Key: DCSVDWYVIOVGNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidoindole derivative characterized by a 3-ethyl substitution on the indole core and a 2-sulfanyl chain terminating in a 4-phenylpiperazine moiety. The pyrimido[5,4-b]indol-4-one scaffold is recognized for its pharmacological versatility, with structural modifications influencing receptor affinity, metabolic stability, and bioactivity . The ethyl group at position 3 contributes to lipophilicity, while the 4-phenylpiperazine moiety enhances interactions with amine-binding receptors, such as serotonin or dopamine receptors .

Properties

IUPAC Name

3-ethyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S/c1-2-29-23(31)22-21(18-10-6-7-11-19(18)25-22)26-24(29)32-16-20(30)28-14-12-27(13-15-28)17-8-4-3-5-9-17/h3-11,25H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSVDWYVIOVGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-ethyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Pyrimidine Ring Formation: The pyrimidine ring is typically formed through cyclization reactions involving appropriate precursors such as amidines or guanidines.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with phenylpiperazine.

    Final Assembly: The final step involves the coupling of the indole and pyrimidine rings with the phenylpiperazine moiety, followed by oxidation or reduction reactions to achieve the desired oxidation state.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-ethyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the phenylpiperazine moiety, where nucleophiles replace halogen atoms or other leaving groups.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-ethyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Biological Research: Researchers investigate its effects on cellular processes, including apoptosis, cell proliferation, and signal transduction pathways. It is used as a tool compound to study the mechanisms of action of related molecules.

    Chemical Biology: The compound is employed in chemical biology to probe the function of specific proteins and enzymes. Its ability to modulate biological activity makes it valuable in understanding protein-ligand interactions.

    Industrial Applications: In industry, the compound may be used as an intermediate in the synthesis of more complex molecules or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 3-ethyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to downstream effects on cellular processes. The exact pathways involved depend on the biological context and the specific targets being studied. For example, in cancer research, the compound may inhibit the activity of kinases involved in cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimido[5,4-b]indol-4-one derivatives exhibit diverse biological activities depending on substitutions at positions 2 and 3. Below is a detailed comparison:

Substituent Variations at Position 3

  • 3-Ethyl Substitution (Target Compound) : The ethyl group balances lipophilicity and metabolic stability, avoiding excessive bulkiness seen in aryl substituents. This may improve bioavailability compared to bulkier analogs .
  • 3-Phenyl (CAS 537668-62-5): Lacks polar groups, leading to higher lipophilicity but lower solubility . 3-(4-Ethoxyphenyl) (CAS 536708-18-6): Similar to methoxyphenyl but with extended alkyl chains, further modulating pharmacokinetics .

Modifications in the 2-Sulfanyl Substituent

The 2-sulfanyl chain’s terminal group critically impacts receptor binding:

  • 4-Phenylpiperazine (Target Compound) : The aromatic piperazine moiety enhances affinity for serotonin (5-HT) and dopamine receptors, common in neuroactive compounds .
  • Piperidin-1-yl (CAS 537667-67-7): A six-membered amine ring with reduced steric hindrance, favoring spasmolytic activity in thieno[2,3-d]pyrimidine analogs .
  • Pyrrolidin-1-yl (CAS 448.5 g/mol): A five-membered ring, offering rigidity and faster metabolic clearance due to smaller size .

Research Findings and Structural-Activity Relationships (SAR)

  • Position 3 : Aryl groups (e.g., 4-methoxyphenyl) enhance receptor affinity but reduce solubility. Ethyl substituents optimize lipophilicity for blood-brain barrier penetration .
  • Position 2 : Bulky terminal groups (e.g., 4-phenylpiperazine) improve receptor specificity but may increase molecular weight, affecting ADME properties .
  • Core Scaffold: Pyrimido[5,4-b]indol-4-one derivatives exhibit broader activity (e.g., TLR4 modulation in hydroxyl-substituted analogs) compared to thienopyrimidine counterparts .

Biological Activity

Overview

3-ethyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound notable for its potential biological activities. This compound belongs to the class of pyrimidoindoles, characterized by a unique structure that includes an indole ring fused with a pyrimidine ring and a phenylpiperazine moiety. Its molecular formula is C24H25N5O2SC_{24}H_{25}N_{5}O_{2}S and it has a molecular weight of 425.55 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit certain kinases involved in cell proliferation, leading to reduced tumor growth in cancer research contexts. Its mechanism often involves modulating signal transduction pathways and affecting cellular functions through protein-ligand interactions .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating apoptotic pathways and inhibiting cell cycle progression .

Anticonvulsant Properties

The compound is also being explored for its anticonvulsant activity. Preliminary studies suggest that it may exhibit protective effects against induced seizures in animal models, indicating its potential as a therapeutic agent for epilepsy .

Neuroprotective Effects

Additionally, the compound has shown promise in neuroprotection by mitigating oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating neurodegenerative diseases .

Case Studies

  • Anticancer Efficacy : In a study involving various cancer cell lines, this compound demonstrated IC50 values ranging from 10 to 30 µM, indicating moderate to high efficacy against tumor growth .
  • Anticonvulsant Screening : In a model using pentylenetetrazole-induced seizures in mice, the compound exhibited significant anticonvulsant activity with an effective dose showing over 80% protection compared to controls .

Data Table: Summary of Biological Activities

Activity TypeTest MethodologyObserved EffectsReference
AnticancerIn vitro cell line assaysInduction of apoptosis; IC50: 10–30 µM
AnticonvulsantPentylenetetrazole modelOver 80% seizure protection
NeuroprotectionOxidative stress assaysReduced oxidative damage

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-ethyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Piperazine derivatives (e.g., 2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl methanesulphonate) are synthesized using alkylation or sulfonation reactions in solvents like acetonitrile under reflux . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), reaction time (12–48 hours), and stoichiometric ratios (1:1.2 for nucleophile-electrophile pairs). Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by 1H^1H-/13C^{13}C-NMR, IR, and MS ensures structural fidelity .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Assign signals for ethyl (δ ~1.2–1.4 ppm, triplet), sulfanyl (δ ~2.8–3.2 ppm), and piperazine protons (δ ~3.5–4.0 ppm) .
  • X-ray Crystallography : Resolve bond lengths (e.g., C–S = 1.76–1.82 Å) and dihedral angles to validate stereochemistry. Triclinic crystal systems (space group P1P1) with parameters a=8.9168A˚,α=73.489a = 8.9168 \, \text{Å}, \, \alpha = 73.489^\circ are typical for related piperazinyl-pyrimidine hybrids .
  • Elemental Analysis : Confirm carbon (theoretical: ~60.5%) and nitrogen (~11.8%) content with ≤0.3% deviation .

Q. What strategies are effective for improving solubility and stability in biological assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
  • pH Adjustment : Buffer solutions (e.g., ammonium acetate, pH 6.5) enhance solubility of ionizable groups (e.g., piperazine, pKa ~7.5) .
  • Salt Formation : Hydrochloride salts improve aqueous stability for in vitro assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the 4-phenylpiperazine moiety?

  • Methodological Answer :

  • Derivatization : Synthesize analogs with substituents on the phenyl ring (e.g., 4-fluorophenyl, 3-methoxyphenyl) or replace piperazine with morpholine .
  • Biological Testing : Compare IC50_{50} values in target assays (e.g., phosphodiesterase inhibition) . Computational docking (AutoDock Vina) predicts binding affinities to receptors like 5-HT1A_{1A} (ΔG ≤ -8.5 kcal/mol) .
  • Data Correlation : Use QSAR models (e.g., Hammett constants) to link electronic effects of substituents to activity .

Q. How should researchers address contradictory data in bioactivity assays (e.g., inconsistent IC50_{50} values across studies)?

  • Methodological Answer :

  • Experimental Replication : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., reference inhibitors) .
  • Data Normalization : Account for batch-to-batch variability using Z-factor scores (≥0.5 indicates robust assays) .
  • Mechanistic Studies : Conduct off-target profiling (e.g., CEREP panel) to identify confounding interactions .

Q. What advanced techniques are recommended for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Cellular Thermal Shift Assay (CETSA) : Identify target proteins by measuring thermal stability shifts after compound treatment .
  • Transcriptomics/Proteomics : Use RNA-seq or LC-MS/MS to map pathway perturbations (e.g., apoptosis markers like caspase-3) .
  • In Vivo Pharmacokinetics : Monitor plasma half-life (t1/2_{1/2}) and tissue distribution via LC-MS in rodent models .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer :

  • High-Resolution Crystallography : Collect data at 100 K with synchrotron radiation (λ = 0.71073 Å) to achieve R-factors ≤0.05 .
  • Density Functional Theory (DFT) : Compare observed bond angles (e.g., C–N–C = 118.5°) with computed values (B3LYP/6-31G*) to validate tautomeric forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Reactant of Route 2
Reactant of Route 2
3-ethyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.